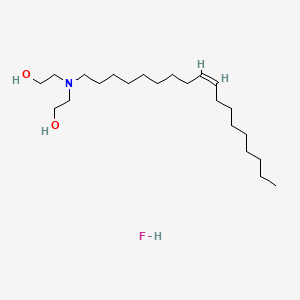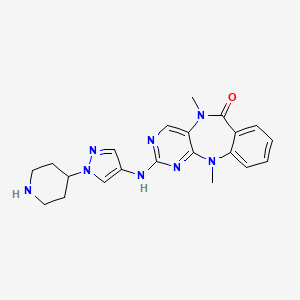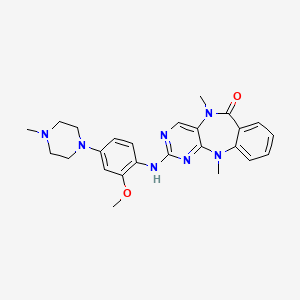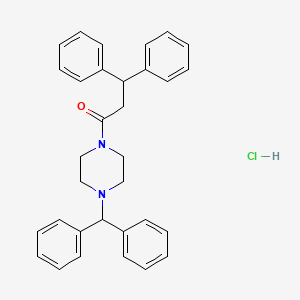
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-160 hydrochloride is a biochemical.
Applications De Recherche Scientifique
Metabolism and Analysis
Metabolite Analysis : 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride (TM-208) has been studied for its metabolism in rats, revealing several metabolites, such as M1-M5, which include various dithiocarbamic acid esters and sulfine derivatives. The analysis was conducted using liquid chromatography-mass spectrometry (LC-MS/MS) (Jiang et al., 2007).
LC-MS/MS Analysis : Another study focused on the metabolism of TM-208 in rats, identifying eight metabolites (M1-M8), which include desmethyl, N-acetyl, N-formyl, and phenyl monohydroxylation metabolites. High-performance liquid chromatography coupled with tandem mass spectrometry was used for this analysis (Jiang et al., 2007).
Antitumor Effects
- Antitumor Properties : A study reported the inhibition effects of hydrochloride 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenyl-propyl ester on the growth of transplant carcinoma in mice. It showed significant inhibition rates against tumor growth of S 180 and H 22 implanted human gastric carcinoma (Fu, 2004).
Pharmacological Effects
Apoptosis in Lymphoma Cells : The compound 2-N,N-Diethylaminocarbonyloxymethyl-1-diphenylmethyl-4-(3,4,5-trimethoxybenzoyl) piperazine hydrochloride (PMS-1077) was found to induce apoptosis in Human Burkitt’s lymphoma cells. This highlights its potential in cancer treatment by inhibiting cell proliferation and colony formation (Wang et al., 2009).
Dopamine Transporter Affinity : Novel diphenylalkyl piperazine derivatives, including modifications at the piperazine moiety, have shown high affinity for the dopamine transporter. These findings are significant for developing dopamine uptake inhibitors (Kimura et al., 2003).
Antihistaminic and Antiallergic Activities : New 4-(diphenylmethyl)-1-piperazine derivatives were synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds, especially derivatives with a four methylene chain, showed potent activities in various assays, indicating their potential as antihistamines (Orjales et al., 1996).
Gastric Antisecretory Agents : 4-(Diphenylmethyl)-1-piperidinemethanimine, a potent oral gastric antisecretory agent in rats, was studied for its potential in treating peptic ulcer disease. Modifications to its structure led to the development of fenoctimine, a non-anticholinergic gastric antisecretory compound (Scott et al., 1983).
Hypotensive Effect in Cardiovascular Diseases : In a study exploring new 1, 4-dihydropyridine derivatives for cardiovascular diseases, piperazinylalkyl esters bearing a lipophilic substituent on the piperazine ring, particularly those with a diphenylmethyl moiety, showed potent and long-lasting hypotensive properties (Meguro et al., 1985).
Propriétés
Numéro CAS |
41332-36-9 |
|---|---|
Nom du produit |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
Formule moléculaire |
C32H33ClN2O |
Poids moléculaire |
497.079 |
Nom IUPAC |
1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine hydrochloride |
InChI |
InChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H |
Clé InChI |
ZUKCTHFFBLZBGR-UHFFFAOYSA-N |
SMILES |
Cl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Z-160 hydrochloride; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



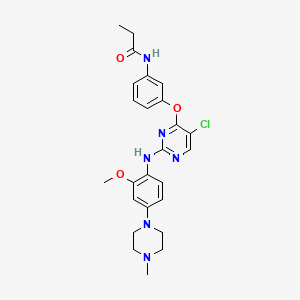
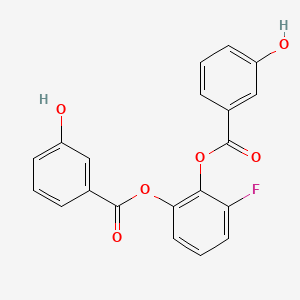
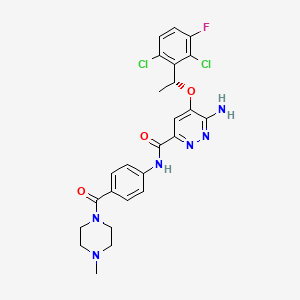

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
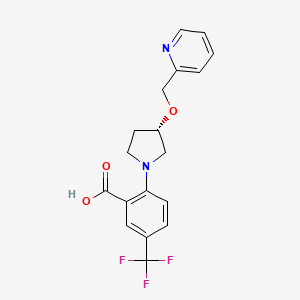
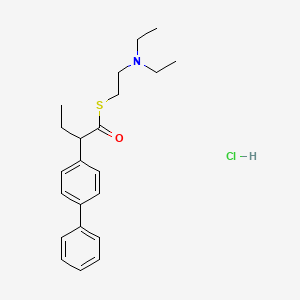
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
